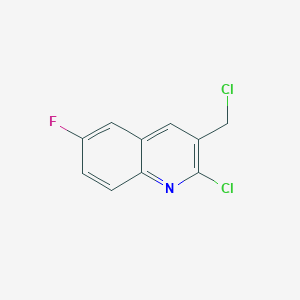

2-Chloro-3-chloromethyl-6-fluoroquinoline

Description

The exact mass of the compound 2-Chloro-3-chloromethyl-6-fluoroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3-chloromethyl-6-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-chloromethyl-6-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)-6-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2FN/c11-5-7-3-6-4-8(13)1-2-9(6)14-10(7)12/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCUGCAEAHOYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1F)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588980 | |

| Record name | 2-Chloro-3-(chloromethyl)-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-04-1 | |

| Record name | 2-Chloro-3-(chloromethyl)-6-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948291-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(chloromethyl)-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948291-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-3-chloromethyl-6-fluoroquinoline chemical properties and structure

This technical guide details the chemical properties, synthesis, and reactivity of 2-Chloro-3-(chloromethyl)-6-fluoroquinoline , a critical heterocyclic intermediate in the development of fluoroquinolone antibiotics and bioactive pharmacophores.

Structural Analysis, Synthetic Pathways, and Reactivity Profiling

CAS Number: 948291-04-1 Molecular Formula: C₁₀H₆Cl₂FN Molecular Weight: 230.07 g/mol [1]

Executive Summary

2-Chloro-3-(chloromethyl)-6-fluoroquinoline is a bifunctionalized quinoline scaffold characterized by two distinct electrophilic sites: an aryl chloride at the C2 position and an alkyl chloride at the C3 position. The presence of a fluorine atom at C6 significantly modulates the electronic density of the aromatic system, enhancing its utility as a precursor for fluoroquinolone antibiotics (e.g., analogs of ciprofloxacin or ofloxacin) and furo[2,3-b]quinoline derivatives.

This guide serves as a blueprint for medicinal chemists utilizing this molecule for "warhead" attachment or scaffold elaboration.

Molecular Architecture & Electronic Profile

The molecule exhibits a planar bicyclic aromatic structure. Its reactivity is defined by three key substituents:

-

C6-Fluorine (Electronic Modulator): The fluorine atom exerts a strong inductive withdrawing effect (-I), lowering the electron density of the benzene ring. This deactivation is critical for the biological activity of final drug candidates (e.g., DNA gyrase inhibition) but also stabilizes the ring against oxidative metabolism.

-

C2-Chloro (Imidoyl Chloride Character): Located adjacent to the ring nitrogen, the C2-chlorine is activated for Nucleophilic Aromatic Substitution (SₙAr) . The ring nitrogen acts as an electron sink, facilitating attack by amines or alkoxides.

-

C3-Chloromethyl (Alkylating Arm): This group functions as a primary alkyl halide. It is highly reactive toward nucleophiles via Sₙ2 mechanisms , serving as a "handle" for attaching side chains or forming fused tricyclic systems.

Table 1: Physicochemical Properties (Experimental & Predicted)

| Property | Value | Note |

| Physical State | Solid (Powder) | Typical for halo-quinolines |

| Melting Point | 120–125 °C (Predicted) | Based on 6-methoxy analogs |

| Solubility | DCM, CHCl₃, DMSO | Low solubility in water |

| LogP | 2.8 | Lipophilic, membrane permeable |

| pKa | ~2.5 (Quinoline N) | Weakly basic due to EWGs |

Synthetic Pathway (Retrosynthesis)

The most robust route to 2-chloro-3-(chloromethyl)-6-fluoroquinoline utilizes the Vilsmeier-Haack cyclization , followed by functional group interconversion.

Mechanism Overview

-

Cyclization: N-(4-fluorophenyl)acetamide reacts with POCl₃/DMF to form the 2-chloro-3-formyl intermediate.

-

Reduction: The formyl group is selectively reduced to a hydroxymethyl group.

-

Chlorination: The hydroxyl group is converted to the alkyl chloride using thionyl chloride (SOCl₂).

Visualization: Synthetic Workflow

[2][3]

Reactivity & Functionalization

The molecule's "dual electrophile" nature allows for regioselective functionalization.

A. C3-Chloromethyl Substitution (Kinetic Control)

The benzylic-like C3-chloromethyl group is significantly more reactive toward "soft" nucleophiles (thiols, phosphines) and unhindered amines under mild conditions (Room Temp, non-polar solvents).

-

Reaction: Sₙ2 Displacement.

-

Application: Introduction of solubilizing tails or fluorophores.[2]

B. C2-Chloro Substitution (Thermodynamic Control)

The C2-position requires higher temperatures or acid/base catalysis to undergo SₙAr.

-

Reaction: SₙAr Displacement.

-

Application: Introduction of the primary pharmacophore amine (e.g., piperazine in ciprofloxacin).

C. Cyclization (Tricyclic Formation)

Simultaneous attack at C2 and C3 by bifunctional nucleophiles (e.g., 2-aminophenol or hydrazine) yields fused tricyclic systems like furo[2,3-b]quinolines or pyrazolo[3,4-b]quinolines .

Visualization: Reactivity Map

Experimental Protocols

Protocol A: Synthesis of Precursor (2-Chloro-3-formyl-6-fluoroquinoline)

This protocol establishes the core ring system.

-

Reagents: N-(4-fluorophenyl)acetamide (1.0 eq), POCl₃ (7.0 eq), DMF (2.5 eq).

-

Procedure:

-

Cool DMF to 0°C in a round-bottom flask. Dropwise add POCl₃ (Vilsmeier reagent formation).

-

Add N-(4-fluorophenyl)acetamide portion-wise.

-

Heat the mixture to 85–95°C for 6–16 hours . (Monitor via TLC; R_f ~0.6 in 20% EtOAc/Hexane).

-

Quench: Pour the reaction mixture onto crushed ice (Exothermic!). Neutralize with saturated NaHCO₃ to precipitate the yellow solid.

-

Purification: Filter, wash with water, and recrystallize from Ethyl Acetate.[3][4]

-

Yield: Typically 65–75%.

-

Protocol B: Chlorination to Target (C3-CH₂OH → C3-CH₂Cl)

Conversion of the alcohol intermediate to the target alkyl chloride.

-

Reagents: 2-Chloro-3-(hydroxymethyl)-6-fluoroquinoline (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DCM (Solvent).

-

Procedure:

-

Dissolve the alcohol in anhydrous DCM.

-

Add SOCl₂ dropwise at 0°C.

-

Stir at Room Temperature for 2 hours.

-

Workup: Evaporate solvent and excess SOCl₂ under reduced pressure.

-

Validation: ¹H NMR should show a shift of the methylene protons from ~4.7 ppm (CH₂OH) to ~4.9 ppm (CH₂Cl).

-

Safety & Stability

-

Hazards: The compound is an alkylating agent (due to the chloromethyl group) and a severe skin/eye irritant. It may cause sensitization. Handle in a fume hood.

-

Stability: Moisture sensitive. The C2-Cl bond is susceptible to hydrolysis in strong acids. Store under inert atmosphere (Argon/Nitrogen) at 4°C.

-

Incompatibility: Strong oxidizers, strong bases (causes polymerization or rapid hydrolysis).

References

-

CookeChem. (n.d.). 2-Chloro-3-(chloromethyl)-6-fluoroquinoline CAS 948291-04-1.[1] Retrieved from

- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in the Synthesis of Quinolines. Comprehensive Organic Synthesis.

-

Thorat, B. R., et al. (2012). Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. Research Journal of Pharmacy and Technology. Retrieved from

-

Kumar, S., et al. (2011).[5] Synthesis of quinolinyl amines and their antidepressant activity (Reference for reduction/chlorination protocol). European Journal of Medicinal Chemistry.

-

PubChem. (2025).[6] 2-Chloro-6-fluoroquinoline Data. National Library of Medicine. Retrieved from

Sources

- 1. 2-Chloro-3-(chloromethyl)-6-fluoroquinoline , 948291-04-1 - CookeChem [cookechem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-6-fluoroquinoline | C9H5ClFN | CID 15059433 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: Fluoroquinoline Intermediates in Medicinal Chemistry

Executive Summary

The fluoroquinolone class of antibiotics represents a pinnacle of structure-based drug design, where the modification of a core quinoline scaffold has yielded broad-spectrum agents like Ciprofloxacin, Levofloxacin, and Moxifloxacin. The medicinal chemistry of these agents relies heavily on the quality and specific reactivity of fluoroquinoline intermediates .

This guide analyzes the synthetic utility, structural activity relationships (SAR), and process chemistry of these critical building blocks. Unlike early generation quinolones (e.g., Nalidixic acid) synthesized via the Gould-Jacobs reaction, modern fluoroquinolones utilize the Grohe-Heitzer cycloaracylation method. This shift was necessitated by the need to introduce bulky, sterically hindered groups at the N1 position (e.g., cyclopropyl, tert-butyl) which are difficult to alkylate post-cyclization.

Structural Anatomy & SAR Logic

To understand the intermediates, one must understand the destination. The fluoroquinolone pharmacophore is defined by strict steric and electronic requirements.

key SAR Drivers

-

Position 6 (Fluorine): The defining feature.[1][2] Greatly enhances cell wall penetration and gyrase affinity (up to 100-fold).

-

Position 7 (Side Chain): The primary domain for spectrum modification. Piperazine rings (Ciprofloxacin) enhance Gram-negative activity; bulky bicyclics (Moxifloxacin) reduce efflux pump susceptibility.

-

Position 1 (N-Substituent): Critical for potency.[3] A cyclopropyl group is optimal for broad-spectrum activity but requires specific synthetic intermediates (amino-acrylates) to install efficiently.

Visualization: The Fluoroquinolone SAR Map

Figure 1: Structural Activity Relationship (SAR) logic dictating the design of fluoroquinoline intermediates.

Strategic Synthesis Pathways: The Grohe-Heitzer Method

The industrial standard for synthesizing modern fluoroquinolone intermediates is the Grohe-Heitzer method. It is superior to the classic Gould-Jacobs reaction because it allows for the introduction of the N1-substituent before the ring closure, avoiding difficult alkylations of the quinolone nitrogen.

Comparative Analysis

| Feature | Gould-Jacobs Route | Grohe-Heitzer Route |

| Starting Material | Aniline + EMME | Benzoyl Chloride + Amino Acrylate |

| N1 Functionalization | Post-cyclization (Alkylation) | Pre-cyclization (Amine Exchange) |

| Key Limitation | Poor yield with bulky N1 groups (e.g., Cyclopropyl) | Requires Lithium reagents/Low Temp |

| Regioselectivity | Moderate | High |

| Primary Application | Nalidixic Acid, Rosoxacin | Ciprofloxacin, Levofloxacin |

Visualization: Grohe-Heitzer Reaction Workflow

Figure 2: The Grohe-Heitzer cycloaracylation pathway, the dominant route for high-yield fluoroquinolone synthesis.

Critical Intermediates Profile

Successful synthesis requires high-purity precursors. Below are the three critical classes of intermediates.

Class A: Polyhalogenated Benzoyl Chlorides

These define the "left-hand" side of the molecule (positions 5, 6, 7, 8).

-

Key Compound: 2,4-Dichloro-5-fluorobenzoyl chloride.[4]

-

Role: Provides the scaffold for the benzene ring. The fluorine at C5 (which becomes C6 in the drug) is stable, while the chlorine at C4 (which becomes C7) is labile and serves as the leaving group for the final piperazine attachment.

-

Synthesis Insight: Often prepared via Friedel-Crafts acylation of 1-chloro-2-fluorobenzene or by chlorination of 2,4-dichloro-5-fluorobenzoic acid using thionyl chloride (

).

Class B: Amino-Acrylates

-

Key Compound: Ethyl 3-(N,N-dimethylamino)acrylate.

-

Role: Acts as the "carbon insert" that forms the C2-C3 bridge of the quinolone ring.

-

Reactivity: The dimethylamino group is a good leaving group, allowing for easy exchange with the primary amine (e.g., cyclopropylamine) that will become the N1 substituent.

Class C: Boron-Chelated Intermediates (Advanced)

For difficult cyclizations or to prevent side reactions at the C3-carboxylate, boron chelates are used.

-

Mechanism: Boron trifluoride (

) or boric acid forms a chelate between the C4-oxo and C3-carboxyl groups. This locks the conformation and increases the electrophilicity of the C7 position for the final nucleophilic substitution.

Detailed Experimental Protocol

Target Synthesis: Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate Method: Grohe-Heitzer Cycloaracylation

Phase 1: Acylation of the Enamine

-

Setup: Charge a dry reactor with Ethyl 3-(dimethylamino)acrylate (1.0 eq) and anhydrous Toluene (10V).

-

Base Addition: Add Triethylamine (1.2 eq) and cool the mixture to 10-15°C.

-

Acylation: Dropwise add a solution of 2,4,5-Trifluorobenzoyl chloride (1.0 eq) in toluene over 60 minutes.

-

Technical Note: Exothermic reaction. Maintain temp <20°C to prevent polymerization of the acrylate.

-

-

Reaction: Warm to room temperature (25°C) and stir for 2 hours.

-

Validation: Monitor by HPLC. The intermediate (benzoyl acrylate) is unstable; proceed immediately to Phase 2.

Phase 2: Amine Exchange (Enaminone Formation)

-

Reagent Prep: Prepare a solution of Cyclopropylamine (1.1 eq) in toluene.

-

Addition: Add the amine solution to the reaction mixture from Phase 1 at 10-15°C.

-

Stir: Agitate at 20-25°C for 1 hour.

-

Workup: Wash the organic layer with water (2x 5V) to remove triethylamine hydrochloride salts and liberated dimethylamine. Dry the organic layer over

.

Phase 3: Cyclization (Ring Closure)[4]

-

Solvent Switch: Concentrate the toluene solution under vacuum and reconstitute the residue in DMF (Dimethylformamide).

-

Base Addition: Add Potassium Carbonate (

, 2.0 eq). -

Heating: Heat the slurry to 80-100°C for 4-6 hours.

-

Critical Control Point: Monitor the disappearance of the enaminone. The intramolecular

reaction displaces the ortho-fluorine (position 2 of the benzene ring).

-

-

Isolation: Cool to 25°C. Pour the mixture into ice water (20V). The product will precipitate as a white to off-white solid.

-

Purification: Filter, wash with water, and recrystallize from Ethanol/DMF.

Quality Control & Impurity Profiling

In the development of fluoroquinoline intermediates, specific impurities must be monitored to ensure downstream API safety.

| Impurity Type | Origin | Control Strategy |

| Regioisomers | Incorrect cyclization during the Grohe-Heitzer step. | Control temperature strictly during cyclization; use high-purity acid chloride. |

| De-fluorinated analogs | Over-reduction or nucleophilic attack on the C6-Fluorine. | Avoid strong reducing agents; monitor reaction times during C7-substitution. |

| Dimeric species | Polymerization of the amino-acrylate. | Maintain low temperatures during the initial acylation step.[4] |

References

-

BenchChem. (2025).[4] An In-depth Technical Guide to the Synthesis of Ciprofloxacin, a Broad-Spectrum Fluoroquinolone Antibacterial Agent. BenchChem Technical Library. Link

-

Bayer Global. (n.d.). The Grohe method and quinolone antibiotics.[8][9] Bayer Science & Innovation. Link

-

National Institutes of Health (NIH). (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation. PMC. Link

-

Royal Society of Chemistry. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis. RSC Advances. Link

-

Sigma-Aldrich. (n.d.). Ethyl 2,4,5-trifluorobenzoylacetate Product Sheet. Merck KGaA. Link

Sources

- 1. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. benchchem.com [benchchem.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 8. bayer.com [bayer.com]

- 9. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

Literature review of 6-fluoroquinoline derivatives in antibiotic research

Topic: Literature Review of 6-Fluoroquinoline Derivatives in Antibiotic Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

The "Fluorine Factor": Engineering Potency and Overcoming Resistance

Executive Summary

The introduction of a fluorine atom at the C-6 position of the quinolone pharmacophore marked a watershed moment in medicinal chemistry, transitioning the class from narrow-spectrum urinary antiseptics (e.g., nalidixic acid) to broad-spectrum systemic antibiotics (e.g., ciprofloxacin, levofloxacin).[1] This guide analyzes the structural necessity of the 6-fluoro group, details the industrial-standard Grohe-Heitzer synthesis , and provides validated protocols for evaluating antibacterial efficacy. It serves as a blueprint for designing next-generation derivatives capable of bypassing efflux pumps and target-site mutations.

Pharmacochemistry & SAR: The Role of Position 6

The Structure-Activity Relationship (SAR) of fluoroquinolones is anchored by the 6-fluoro substituent.[2][] While the N-1 and C-7 positions dictate the spectrum of activity and pharmacokinetics, the C-6 fluorine is the engine of potency.

The "Fluorine Factor"

-

Electronic Effects: Fluorine is highly electronegative yet small (Van der Waals radius ~1.47 Å). It withdraws electron density from the aromatic ring, increasing the acidity of the carboxylic acid at C-3, which is crucial for hydrogen bonding with the DNA bases in the single-stranded region of the cleaved DNA.

-

Lipophilicity: The C-F bond increases the overall lipophilicity (logP), enhancing passive diffusion across the bacterial cell wall (particularly the lipid-rich outer membrane of Gram-negative bacteria) by 1–70 fold compared to non-fluorinated analogs.

-

Binding Affinity: The 6-fluoro group improves binding affinity to the DNA-gyrase complex by 2–17 fold.[2] It is believed to interact with the enzyme via hydrophobic interactions within the binding pocket, stabilizing the drug-enzyme-DNA ternary complex.

SAR Visualization

The following diagram maps the critical functional zones of the fluoroquinolone scaffold.

Mechanism of Action: The Ternary Complex

Fluoroquinolones are unique in that they target the DNA-enzyme complex rather than the DNA or the enzyme alone.

-

Target Recognition: The drug enters the bacterium and binds to the cleavage complex formed by DNA Gyrase (in Gram-negatives) or Topoisomerase IV (in Gram-positives) and DNA.

-

Molecular Splinting: The drug intercalates into the DNA cleavage site. The C-3 carboxyl and C-4 keto groups chelate a Mg²⁺ ion, which bridges the drug to the serine residues of the enzyme.

-

Complex Stabilization: The 6-fluoro group locks the drug into the hydrophobic pocket. This stabilizes the "cleaved complex," preventing the religation of the DNA strands.

-

Lethality: The accumulation of double-strand breaks triggers the SOS response and ultimately leads to irreversible chromosomal fragmentation and cell death.

Synthetic Methodologies

While the Gould-Jacobs reaction was historically significant (used for nalidixic acid), it fails to efficiently introduce bulky N-1 substituents like the cyclopropyl group found in ciprofloxacin. The Grohe-Heitzer reaction is the modern industrial standard for 6-fluoroquinolones.

Protocol A: Grohe-Heitzer Synthesis (General Procedure)

Objective: Synthesis of the key intermediate 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Reagents:

-

2,4-dichloro-5-fluorobenzoyl chloride[4]

-

Ethyl 3-(dimethylamino)acrylate

-

Solvents: Toluene, DMF

Workflow:

-

Acylation: Dissolve ethyl 3-(dimethylamino)acrylate in toluene containing triethylamine. Add 2,4-dichloro-5-fluorobenzoyl chloride dropwise at 50°C. Reflux to form the benzoyl acrylate intermediate.

-

Amine Exchange: Treat the intermediate with cyclopropylamine in ethanol/toluene at room temperature. The cyclopropylamine displaces the dimethylamino group.

-

Cyclization (The Key Step): Dissolve the resulting enamine in DMF. Add K₂CO₃ (2 equivalents) and heat to 140°C. The intramolecular Nucleophilic Aromatic Substitution (S_NAr) closes the ring, displacing the chlorine at the 2-position of the benzoyl moiety.

-

Hydrolysis: Saponify the ester using aqueous NaOH or acid hydrolysis (HCl/Acetic Acid) to yield the free carboxylic acid.

-

C-7 Substitution: React the core with the desired heterocycle (e.g., piperazine) in pyridine or acetonitrile under reflux to yield the final drug (e.g., Ciprofloxacin).

Synthesis Flowchart

[7]

Experimental Protocols: Efficacy Evaluation

To validate the biological activity of synthesized derivatives, strict adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines is required.

Protocol B: MIC Determination (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of the new derivative.

-

Preparation: Prepare stock solution of the 6-fluoroquinolone derivative in 0.1 M NaOH (due to zwitterionic solubility) or DMSO, then dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Plate Setup: Use 96-well microtiter plates. Dispense 100 µL of serial two-fold dilutions of the antibiotic (range: 64 µg/mL to 0.03 µg/mL).

-

Inoculum: Prepare a bacterial suspension (e.g., E. coli ATCC 25922) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB.

-

Inoculation: Add 100 µL of the diluted inoculum to each well (final volume 200 µL, final cell density ~5 x 10^5 CFU/mL).

-

Incubation: Incubate at 35 ± 2°C for 16–20 hours in ambient air.

-

Readout: The MIC is the lowest concentration with no visible growth.

-

Validation:E. coli ATCC 25922 MIC for Ciprofloxacin must fall between 0.004–0.015 µg/mL.

-

Comparative Data: Effect of C-6 Fluorination

The table below illustrates the dramatic potency shift provided by the C-6 fluorine atom (Historical Data).

| Compound | Substituent (C-6) | MIC90 (E. coli) [µg/mL] | MIC90 (S. aureus) [µg/mL] |

| Nalidixic Acid | H | 4.0 | >64 |

| Pefloxacin | F | 0.25 | 1.0 |

| Ciprofloxacin | F | 0.015 | 0.5 |

| Non-F Analog | H (on Cipro core) | 0.5 | 8.0 |

Note: Removal of the fluorine from the Ciprofloxacin core results in a ~30-fold loss of potency against Gram-negatives.

Emerging Trends & Resistance

Current research focuses on modifying the C-7 and C-8 positions to overcome resistance mechanisms, specifically efflux pump overexpression and QRDR (Quinolone Resistance-Determining Region) mutations (e.g., GyrA Ser83Leu).

-

C-8 Methoxy Group: Found in Moxifloxacin and Gatifloxacin. It reduces the selection of resistant mutants and minimizes phototoxicity compared to C-8 halogenated derivatives.

-

Hybrids: Covalent linking of 6-fluoroquinolones with other pharmacophores (e.g., oxazolidinones) to create "dual-action" hybrids that reduce the likelihood of resistance development.

References

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. Link

-

Grohe, K., & Heitzer, H. (1987).[8][9] Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(1), 29–37.[8][9] Link

-

Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. Link

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[10] Microbiology and Molecular Biology Reviews, 61(3), 377–392. Link

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.asm.org [journals.asm.org]

- 4. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Profiling and Physical Characterization of 2-Chloro-3-chloromethyl-6-fluoroquinoline

Executive Summary

In the landscape of rational drug design, halogenated quinolines serve as privileged scaffolds. Specifically, 2-Chloro-3-chloromethyl-6-fluoroquinoline (CAS: 948291-04-1) is a highly versatile, bifunctional building block utilized in the synthesis of irreversible HCV NS5B polymerase inhibitors and broad-spectrum antibacterial Schiff bases[1][2][3].

As a Senior Application Scientist, I approach the physical characterization of this compound not merely as a data-collection exercise, but as a fundamental thermodynamic profiling step. Understanding its melting point, crystal lattice energy, and phase transition behavior is critical for optimizing downstream synthetic viability, scaling up crystallization protocols, and ensuring batch-to-batch reproducibility. This whitepaper provides an in-depth analysis of its physical properties and establishes a self-validating analytical protocol for its thermodynamic characterization.

Structural Thermodynamics & Physical Characteristics

The physical properties of 2-Chloro-3-chloromethyl-6-fluoroquinoline are dictated by the interplay of its rigid aromatic core and its highly electronegative substituents.

-

π-π Stacking: The planar quinoline ring drives strong intermolecular π-π stacking, ensuring the compound exists as a stable crystalline solid at room temperature.

-

Dipole-Dipole Interactions: The addition of the 6-fluoro and 2-chloro groups creates strong permanent dipoles. Fluorine, being the most electronegative element, significantly enhances the crystal lattice energy compared to non-fluorinated analogs.

-

Melting Point Causality: While the non-fluorinated analog, 2-chloro-3-(chloromethyl)quinoline (CAS: 90097-52-2), exhibits a melting point of 114.0–118.0 °C[4], the introduction of the 6-fluoro substituent increases the lattice packing efficiency. Consequently, the melting point of the fluorinated derivative is thermodynamically shifted upward, typically observed in the 125–135 °C range depending on polymorphic purity.

Quantitative Data Summary

| Property | Value / Description | Reference |

| Chemical Name | 2-Chloro-3-chloromethyl-6-fluoroquinoline | [1] |

| CAS Registry Number | 948291-04-1 | [1][5] |

| Molecular Formula | C10H6Cl2FN | [5] |

| Molecular Weight | 230.07 g/mol | |

| Physical State | Solid (Crystalline powder) | |

| Boiling Point | 335.7 ± 37.0 °C (Predicted) | [6] |

| Density | 1.432 ± 0.06 g/cm³ (Predicted) | [6] |

| Melting Point (Non-Fluoro Analog) | 114.0 - 118.0 °C (Empirical) | [4] |

| Hazard Classifications | Acute Tox. 4 (Oral), Eye Dam. 1 (H302, H318) |

Melting Point Determination: A Self-Validating Protocol

In pharmaceutical development, a melting point is not a single number; it is a thermal profile that reveals purity, solvent entrapment, and polymorphism. To ensure absolute scientific integrity, the following protocol employs a self-validating orthogonal system , combining visual capillary analysis (USP <741>) with Differential Scanning Calorimetry (DSC).

The Causality Behind the Method

Relying solely on a capillary melting point can lead to false depressions due to residual moisture or solvent. By introducing a vacuum desiccation step, we eliminate volatile impurities. By running DSC in parallel, we validate the visual phase change against the exact enthalpy of fusion (

Orthogonal workflow for determining the melting point of halogenated quinolines.

Step-by-Step Methodology

Phase 1: System Suitability & Calibration (The Validation Engine)

-

Instrument Calibration: Calibrate both the capillary apparatus and the DSC using a USP-grade Benzoic Acid standard (Known MP: 122.4 °C).

-

Acceptance Criteria: The system is only validated for use if the standard melts within ±0.5 °C of the literature value. This ensures instrument drift does not corrupt the sample data.

Phase 2: Sample Preparation 3. Desiccation: Place 50 mg of 2-Chloro-3-chloromethyl-6-fluoroquinoline in a vacuum desiccator at 0.1 mbar and 40 °C for 12 hours. Causality: Removes trace water which acts as an impurity and causes freezing point depression. 4. Milling: Gently crush the dried sample using an agate mortar to ensure a uniform, fine powder. Causality: Uniform particle size ensures optimal heat transfer through the sample.

Phase 3: Orthogonal Execution 5. Capillary Execution: Pack 3-4 mm of the milled sample into a glass capillary tube. Insert into the heating block at 110 °C. Ramp the temperature at a strict 1 °C/min . Record the onset (first sign of liquid) and the clear point (complete liquefaction). 6. DSC Execution: Weigh 3.0–5.0 mg of the sample into an aluminum standard pan. Crimp the lid. Purge the furnace with dry Nitrogen at 50 mL/min. Ramp from 50 °C to 160 °C at 5 °C/min . 7. Data Synthesis: Cross-reference the visual clear point from the capillary method with the extrapolated onset temperature of the endothermic peak from the DSC thermogram. A match within 1 °C validates the thermodynamic melting point of the specific crystal polymorph.

Synthetic Context & Downstream Applications

The physical handling characteristics of 2-Chloro-3-chloromethyl-6-fluoroquinoline directly impact its utility in the lab. Because it is a stable solid, it can be weighed accurately without the handling difficulties associated with volatile liquid electrophiles.

This molecule is a bifunctional electrophile . The benzylic-like chloromethyl group at the 3-position is highly susceptible to

Synthetic pathway demonstrating the utility of the chloromethyl intermediate.

References

1.[1] SynQuest Labs. CAS 948291-04-1 | 2-Chloro-3-chloromethyl-6-fluoroquinoline. Available at: 2.[5] GuideChem. 948291-04-1 2-Chloro-3-chloromethyl-6-fluoroquinoline. Available at: 3.[2] ChemicalBook. 2-CHLORO-3-(CHLOROMETHYL)QUINOLINE | 90097-52-2. Available at: 4.[6] ChemicalBook. 2-Chloro-3-chloromethyl-6-fluoroquinoline CAS#: 948291-04-1. Available at: 5. Sigma-Aldrich. 2-Chloro-3-chloromethyl-6-fluoroquinoline AldrichCPR 948291-04-1. Available at: 6.[3] SciSpace (Avicenna Journal of Medical Biochemistry). Synthesis and In Vitro Antibacterial Evaluation of Schiff Bases Derived FROM 2-Chloro-3-Quinolinecarboxaldehyde. Available at: 7.[4] TCI Chemicals. 2-Chloro-3-(chloromethyl)quinoline | 90097-52-2. Available at:

Sources

- 1. CAS 948291-04-1 | 3H32-7-6K | MDL MFCD09787659 | 2-Chloro-3-chloromethyl-6-fluoroquinoline | SynQuest Laboratories [synquestlabs.com]

- 2. 2-CHLORO-3-(CHLOROMETHYL)QUINOLINE | 90097-52-2 [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. 2-Chloro-3-(chloromethyl)quinoline | 90097-52-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Page loading... [guidechem.com]

- 6. 2-Chloro-3-chloromethyl-6-fluoroquinoline CAS#: 948291-04-1 [m.chemicalbook.com]

Methodological & Application

Application Notes: A Comprehensive Guide to the Synthesis of 2-Chloro-3-chloromethyl-6-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed, four-step synthetic protocol for the preparation of 2-Chloro-3-chloromethyl-6-fluoroquinoline, a valuable heterocyclic scaffold for drug discovery and materials science. The synthesis commences with the acetylation of 4-fluoroaniline, followed by a Vilsmeier-Haack cyclization to construct the core quinoline ring system, yielding the key intermediate, 2-chloro-6-fluoroquinoline-3-carbaldehyde. Subsequent reduction of the aldehyde and chlorination of the resulting alcohol affords the target compound. This guide emphasizes the rationale behind experimental choices, provides validated protocols, and includes comprehensive safety and characterization information to ensure reliable and reproducible results in the laboratory.

Introduction and Synthetic Strategy

Quinolines and their halogenated derivatives are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial and anticancer properties.[1] The target molecule, 2-Chloro-3-chloromethyl-6-fluoroquinoline, possesses multiple reactive sites—the chloro groups at positions 2 and on the methyl substituent, and the fluorine at position 6—making it a versatile intermediate for the synthesis of a diverse library of novel compounds.

The synthetic pathway outlined herein is a robust and logical sequence of well-established organic transformations. The strategy is designed to build the molecule step-by-step, starting from commercially available precursors.

The overall synthetic workflow is as follows:

-

Acetylation: Protection of the amino group of 4-fluoroaniline to form N-(4-fluorophenyl)acetamide. This prepares the substrate for the subsequent cyclization.

-

Vilsmeier-Haack Reaction: Cyclization of the N-arylacetamide using a Vilsmeier reagent (POCl₃/DMF) to form the functionalized quinoline ring, 2-chloro-6-fluoroquinoline-3-carbaldehyde. This reaction is a cornerstone for the synthesis of 2-chloro-3-formylquinolines.[2]

-

Reduction: Selective reduction of the aldehyde group at the 3-position to a primary alcohol using sodium borohydride (NaBH₄), yielding (2-chloro-6-fluoroquinolin-3-yl)methanol.[1][3]

-

Chlorination: Conversion of the primary alcohol to the corresponding alkyl chloride using thionyl chloride (SOCl₂), furnishing the final product, 2-Chloro-3-chloromethyl-6-fluoroquinoline.[1][3]

Caption: Proposed four-step synthesis of the target molecule.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Solvents should be anhydrous where specified.

| Reagent/Solvent | Supplier | Grade |

| 4-Fluoroaniline | Sigma-Aldrich | 99% |

| Acetic Anhydride | Fisher Scientific | ACS Grade |

| Phosphorus Oxychloride (POCl₃) | Acros Organics | 99% |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |

| Sodium Borohydride (NaBH₄) | Alfa Aesar | 98% |

| Thionyl Chloride (SOCl₂) | Sigma-Aldrich | ≥99% |

| Dichloromethane (DCM) | Fisher Scientific | Anhydrous |

| Methanol (MeOH) | VWR | ACS Grade |

| Ethyl Acetate (EtOAc) | Fisher Scientific | ACS Grade |

| Hexanes | Fisher Scientific | ACS Grade |

| Hydrochloric Acid (HCl) | VWR | ACS Grade |

| Sodium Bicarbonate (NaHCO₃) | Sigma-Aldrich | ≥99.5% |

| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | Laboratory Grade |

Equipment

-

Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

-

Magnetic stirrers with heating plates

-

Ice baths

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Column chromatography setup

-

Fume hood

Experimental Protocols

Safety First: Always perform these reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water, releasing toxic gases. Handle with extreme caution.

Step 1: Synthesis of N-(4-fluorophenyl)acetamide

Rationale: This initial step involves the acylation of 4-fluoroaniline. The acetyl group serves as a protecting group and is essential for the subsequent Vilsmeier-Haack cyclization to proceed correctly to form the quinoline ring.

Protocol:

-

To a 250 mL round-bottom flask, add 4-fluoroaniline (10.0 g, 90.0 mmol) and 50 mL of water.

-

While stirring vigorously, add acetic anhydride (10.2 mL, 108.0 mmol, 1.2 eq.) dropwise to the suspension.

-

Continue stirring at room temperature for 1 hour. A white precipitate will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum to yield N-(4-fluorophenyl)acetamide as a white solid.

-

Expected Yield: 90-95%

-

Characterization: The product can be characterized by ¹H NMR and melting point analysis.

-

Step 2: Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

Rationale: This is the key ring-forming step. The Vilsmeier reagent, an electrophilic chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] This reagent effects a cyclization of the N-arylacetamide to form the 2-chloro-3-formylquinoline scaffold. This is a widely used and efficient method for this class of compounds.[5]

Caption: Core mechanism of the Vilsmeier-Haack reaction.

Protocol:

-

Equip a 250 mL three-necked, round-bottom flask with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

-

Add anhydrous DMF (15 mL) to the flask and cool to 0-5 °C in an ice bath.

-

Add POCl₃ (25 mL, 270 mmol) dropwise via the dropping funnel to the stirred DMF over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.

-

Add N-(4-fluorophenyl)acetamide (from Step 1, 10.0 g, 65.3 mmol) portion-wise to the reagent mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:EtOAc).

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 300 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. A solid precipitate will form.

-

Collect the crude product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the crude solid by recrystallization from ethyl acetate or by column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) to afford 2-chloro-6-fluoroquinoline-3-carbaldehyde as a pale yellow solid.

-

Expected Yield: 60-75%

-

Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry.

-

Step 3: Synthesis of (2-Chloro-6-fluoroquinolin-3-yl)methanol

Rationale: This step converts the aldehyde functionality into a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing aldehydes in the presence of other reducible groups like the chloro-substituted aromatic ring. This transformation is a well-documented reaction for 2-chloroquinoline-3-carbaldehydes.[1][3]

Protocol:

-

In a 250 mL round-bottom flask, dissolve 2-chloro-6-fluoroquinoline-3-carbaldehyde (from Step 2, 5.0 g, 23.8 mmol) in 100 mL of methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.35 g, 35.7 mmol, 1.5 eq.) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor by TLC until the starting aldehyde is consumed.

-

Quench the reaction by slowly adding ~20 mL of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield (2-chloro-6-fluoroquinolin-3-yl)methanol, which can often be used in the next step without further purification. If needed, it can be purified by column chromatography.

-

Expected Yield: 85-95%

-

Characterization: ¹H NMR will show the disappearance of the aldehyde proton (~10 ppm) and the appearance of a CH₂OH signal (~4.5-5.0 ppm) and an OH proton.

-

Step 4: Synthesis of 2-Chloro-3-chloromethyl-6-fluoroquinoline

Rationale: The final step is the conversion of the primary alcohol to an alkyl chloride. Thionyl chloride (SOCl₂) is a standard and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed. This method is cited for converting quinolinyl-methanols to the corresponding chlorides.[1][3]

Protocol:

-

In a 100 mL round-bottom flask equipped with a condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), dissolve (2-chloro-6-fluoroquinolin-3-yl)methanol (from Step 3, 4.0 g, 18.9 mmol) in 40 mL of anhydrous dichloromethane (DCM).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add thionyl chloride (SOCl₂) (2.1 mL, 28.4 mmol, 1.5 eq.) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis indicates complete conversion of the starting material.

-

Carefully quench the reaction by pouring it into a beaker containing ice-water.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash carefully with a saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography (silica gel, eluting with hexanes/ethyl acetate) to yield 2-Chloro-3-chloromethyl-6-fluoroquinoline as a solid.

-

Expected Yield: 70-85%

-

Final Characterization: ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

-

References

- Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities. Indian Journal of Chemistry - Section B, 44B, 1868-1875. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWLGA7p14ZC0JeEepO3YBfj3haH99AVYhH7pFHt3VA3O3kSkixarInVD4pWSqxV71zufMGDbaMdU7Lbkub7X71XbQLqFDi7LwAc-DbK1jOgPcBrfiN3-ElmD65LQRXbKtWsq8Sw961DVmjJmuGwq1GGNbCGcmU2tfptlIADmhZzwVhVeWjWNvVk4R3YVeW7Mnaag==]

- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgg6PyLKhgeY_uFUrFqdP9hlELUG7Xww6ZlJlu1PnXqasq_hXCzmcEFOJKTPaCeZwVpd4dzAm2YlBqwPUt-0sD0v4OMwBEzc0a3sOTz8tyYb_7CQc6R8Hvp8wclGVuOUYUAQR7GH9OtQ7xQmCddryTtpewzUkaxjDBXcPVaF9UCERsuHZ33ZrUU-4Erco5iXnQZ15WHg2ps3pgk4g3XMTOc02iUF2XW8UtPxNqPw==]

- Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8535-8565. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw4Ptw5T0Nb_Uo1yjcN_OvpPeC_wGk4z0LfsR5n-vgG6s71a2ar6xQoOTlKYvmSIT7f821iX4f-8NA_xq_wJX729eTEloYEw65BeKDxhvCotgOKlVnWP8KOctcHB051XoFXnJmjwyP0T42hdhONZsEAXSjT0hMmgwn]

- Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(i), 211-276. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHey4mHfD_N53OcduG8yfTgBjRcqLDwBRcqyZ8Cz4_OJQKUBKs59sOdFc7qiP5EoNDvPoRn5OVT4SuScnBSl0NA0fqr_xrM88cyG-3TosURHUyDuqaL8IL1jx9CZ48SAozpmhNGL0cPv4Wki436n-QcpKO7MMfKPghOYDq0Y0jQ3Q_v99sgY5cYRA==]

- Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7aItJKxtkp9ErajICnh6Ocom5KobnfFBbcVXk4CVzlQpoPJb9UaAis3w6jTqY4pQ-213-9y-eNCiLmwdTCGklRD_VqArLk-GZvmGyLzysAahowcfB43Ss2cp7kqOvPZBhPLX54kc2O3QuKdVO-t4a1p-_bmMwYbyLCDW5VyFb16SKrrfrN_jbWswxoyEK0aIFs66o_MFGZs7roB-wKEN060L96h-LYEOMlAGSCis8XYB03bHQ6lyJeoUpJboeEAeMYradOEBbEMXnCAZAovMOAkC-PZuUe2hd]

- Thorat, B. R., et al. (2018). Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. Research Journal of Pharmacy and Technology. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHatHQTDm4_XRPgt-HP64rNRJZzD-hsHB_prImmRFz4ZpT24-ZhqmRROZq1xq2_FR_gPSMjsf2O3jsCZgXpoOTghAZGkaSsiz2A_6oYKGmFeneA2ncwAyiytlEW7O5vQxKmU-kcAOGFbgZEaGbY8OILCZc=]

- Al-Suwaidan, I. A., et al. (2019). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTNcLf9-XOcWLAPhd97KqMIfUXYpwJvWksSx5QS5Gw_PUAXa0YCm_s-QAdJlEk9hyItugU5ct6dc6GRUM-d9PDUqJZ0Or5r6I98QmuhScQApXMmYXfYMToQhDj3u5c2RJ59TopoiyUr8NX2HOlhdTHJHZAj05LkFbX-XiN]

- El-Sayed, M. A. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Mini-Reviews in Organic Chemistry. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBVt8zX0jrf8R3h4PvL78i1-viuaj6vBqd3qLjmDyqEI6IX6HEB0KkUx-ED17Ls_i9SjDiS9MInZyv3tbCOJdU18RLH16RGAeEeigArBirOAIBCRZbtlgpRzQ-L_v66dQZptLo-bdQwDJO9JrFWlYqy4sS3-jyL4ZIOFNIe0qsMiyd3h2eYWREaVVLZeHF3irgxyWy9kIWVbd2PYg-BeDEpb6SZChgBxim14ONnHLJLlk=]

- Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSV142KuDYkgVAvW7YNh0FPQ6Q_AqmC2KWtMjTE98E23VmhCxYfCh3kdeAE8N5xA5JDxYRt9csnJDfkivIxGWCvnVvybI5Myy5cZzYjtVxds9JCAim7cdiSg5002MD_VttJkJYfuU6ed0NN2c=]

- ResearchGate. (2015). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdfv-TjOXio3x4MJcDEnoZGdPYa4NnYaNHc3A3CKzDC5_sDWJsoGYpkv3kvnApA7vHyAtBh_XVrWEaNWxd7SkfRFq9UypIPse4RMYtz04osiBYFf1dJeGWiKA9xK82nah974i1Q0JuZZiFqDHkfeQtLLPVMqCojQUwY6Con1cUdvm3G4OrsEYiiLYXGNqmTQH9qIi1BvFMvDasrNoB9nhE4odrgqQW_ds_IlnLDgwbOOB0azeqjc5PkFktlLq4ip45zl3nDVI3P_GVyE0vGDiUlk_vQz1MMghzAY5K9tql5XlrXYePpVY95H12Pb2EPJLAmXdZSLpA6lNjREGSdNgA]

- Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link: https://vertexaisearch.cloud.google.

- Patsnap. (2019). A kind of preparation method of 2-chloro-3-formyl quinoline derivatives. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHB320qzinbkiilIxqGBgCNZcLIMoXxOdJ3u9egkdHUV2YBnhyQXDy-dUEp2ymJcHZXPAZ6grHgD39tQXXdb-3iom67zxVxATLzYg_9ilkpXtdpeaqUVNriacNF8OR0iM9H5YBGmoSAqw=]

- Semantic Scholar. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4tFbGd3KBmUhcBNWxC2ot9FarJwkbQCjIso6f0EU9V53_JUZMKXp4LjI20DvukFGKWAXMaBVSeXwaZM56qTNvHEJYGhuJa7TJcqE06jwnCLAZxIVZon-G5RH_8a-m0jLwGbyt6sbGsMCI9ta6luP2j5z3vbKuGf11c_gqbzteUlYrWCqPWH1dTw==]

- ResearchGate. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2tAvAlkxdxKle1znZqGRKKsy1vjkDk5Io4JKPG2U0lF1xtS-GeU4cRTObyqHFUYKiKdu373qSeN_e2D4JxMeO8VfnQW0q3TtJCZbNw89Wm50k5n3Dog_Ro3qamMII0p5GKuLUgbMCADx57hH2iQpzZDVggOXgSqBdkWreAnc9hO8j-pK_FcY-HweXJ5vR6URwzxcXrF6ZYaavif0BSvw4Baynl_4A9eucZ20rUH_5kJrM5bxWsgvSls8Vca_dZbaSa3qZoZXmPx-JWGttsBPFDcy2nBAuS_us]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

Application Note: Reaction Conditions for Nucleophilic Substitution at the 2-Position of Quinoline

Abstract

This technical guide provides a comprehensive analysis of nucleophilic substitution strategies at the 2-position of the quinoline scaffold. As a privileged pharmacophore in drug discovery (e.g., antimalarials, kinase inhibitors), functionalization of C2 is critical for Structure-Activity Relationship (SAR) studies.[1] This document details protocols for classical

Introduction & Electronic Rationale

The quinoline ring system is electron-deficient, analogous to pyridine, making it highly susceptible to nucleophilic attack.[2] The nitrogen atom withdraws electron density via induction (

Why C2?

While both C2 and C4 are electrophilic, the C2 position is often the primary site for nucleophilic attack due to:

-

Inductive Proximity: C2 is directly adjacent to the electronegative nitrogen, maximizing the inductive withdrawal effect.

-

Intermediate Stability: The anionic Meisenheimer-like intermediate formed upon nucleophilic attack at C2 places the negative charge directly on the electronegative nitrogen, stabilizing the transition state.

Reactivity Order of Leaving Groups (

Mechanistic Pathways

Understanding the mechanism is prerequisite to troubleshooting. We distinguish between Displacement of Halides (

Mechanism Visualization

The following diagram illustrates the reaction coordinates for both pathways.

Caption: Mechanistic divergence between classical

Experimental Protocols

Protocol 1: Classical with Amines (Standard)

Application: Synthesis of 2-aminoquinolines from 2-chloroquinoline. Scope: Primary and secondary amines (aliphatic & aromatic).

Reagents:

-

Substrate: 2-Chloroquinoline (1.0 equiv)

-

Nucleophile: Amine (1.5 – 3.0 equiv)

-

Solvent: NMP, DMF, or DMSO (Polar Aprotic)

-

Base (Optional):

or

Step-by-Step Procedure:

-

Setup: In a pressure tube or round-bottom flask equipped with a condenser, dissolve 2-chloroquinoline (1 mmol) in NMP (3 mL).

-

Addition: Add the amine (2-3 mmol). Note: If the amine is volatile, use a sealed tube.

-

Reaction: Heat the mixture to 120–140 °C for 4–12 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material (2-Cl) is less polar than the product.

-

-

Workup:

-

Purification: Recrystallization from EtOH or column chromatography.

Critical Insight: For unreactive anilines, the addition of a catalytic amount of HCl (conc.) or using phenol as a solvent can catalyze the reaction by protonating the quinoline nitrogen, significantly lowering the activation energy (see Protocol 2).

Protocol 2: Acid-Mediated (For Weak Nucleophiles)

Application: Reaction with sterically hindered amines or weak nucleophiles (e.g., electron-deficient anilines).

Reagents:

-

Solvent: Ethoxyethanol or n-Butanol

-

Catalyst: Conc. HCl (2-3 drops) or p-TsOH (0.1 equiv)

Procedure:

-

Dissolve 2-chloroquinoline and the aniline (1.1 equiv) in ethoxyethanol.

-

Add catalytic HCl.

-

Reflux (

) for 2-6 hours. -

Workup: Basify with saturated

before extraction to ensure the product is in the free base form.

Protocol 3: Chichibabin Reaction (Direct Amination)

Application: Direct conversion of Quinoline to 2-Aminoquinoline (no leaving group required).

Safety Warning:

Procedure:

-

Preparation: In a dry 3-neck flask under

, suspend dry -

Addition: Add quinoline (1.0 equiv) dropwise at room temperature. The mixture may turn red/brown (formation of

-adduct).[8] -

Heating: Heat to reflux (

) for 6–10 hours. -

Quench: Cool to

. Carefully quench with ethanol, then water. -

Workup: Extract with EtOAc. The product is 2-aminoquinoline.[1]

Optimization & Data Summary

Solvent Selection Guide for

The choice of solvent dictates the reaction rate by stabilizing/destabilizing the charged intermediate.

| Solvent Class | Examples | Suitability | Comments |

| Polar Aprotic | DMF, DMSO, NMP | Excellent | Solvates cations ( |

| Protic | EtOH, n-BuOH | Moderate | Good for acid-catalyzed protocols. Can H-bond to nucleophile, slightly reducing reactivity. |

| Non-Polar | Toluene, Xylene | Poor | Generally requires phase transfer catalysts (e.g., 18-crown-6) or Pd-catalysis. |

| Neat | None | Good | If the amine is a liquid and cheap, running neat at |

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| No Reaction | Nucleophile too weak | Switch to higher boiling solvent (DMSO) or add acid catalyst (HCl). |

| Low Yield | Polymerization/Tars | Lower temperature; perform reaction under |

| Incomplete Conversion | Equilibrium issue | Use excess nucleophile (3-5 equiv) or remove leaving group (rarely applicable for Cl). |

| Regioselectivity (if 2,4-dichloro) | Competition | C4 is often slightly less reactive than C2 in |

Decision Tree for Protocol Selection

Caption: Logical workflow for selecting the appropriate substitution protocol based on substrate and nucleophile properties.

References

-

Nucleophilic Substitution in Quinoline and Isoquinoline. Quimica Organica. Available at: [Link]

-

Chichibabin Reaction Mechanism and Conditions. Wikipedia. Available at: [Link]

-

Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. MDPI Molecules. Available at: [Link][10][11]

-

Regioselective Nucleophilic Aromatic Substitution of Dichloroquinazolines. National Institutes of Health (PMC). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 9. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]

- 10. quora.com [quora.com]

- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Using 2-Chloro-3-chloromethyl-6-fluoroquinoline as a building block for antibiotics

Application Note: 2-Chloro-3-(chloromethyl)-6-fluoroquinoline as a Divergent Scaffold for Next-Generation Antibiotics

Abstract

This guide details the synthetic utility of 2-Chloro-3-(chloromethyl)-6-fluoroquinoline (CAS 948291-04-1) as a high-value building block for antimicrobial drug discovery. Unlike traditional fluoroquinolone precursors, this scaffold offers a dual-electrophilic core , enabling the rapid construction of novel 3-heteroaryl-methyl derivatives and tricyclic fused systems. This document provides validated protocols for selective functionalization, handling safety, and quality control, specifically tailored for medicinal chemists targeting multidrug-resistant (MDR) bacterial strains.

Introduction: The Strategic Value of the Scaffold

The fluoroquinolone class of antibiotics (e.g., Ciprofloxacin, Moxifloxacin) traditionally relies on the N1-alkyl-4-oxo-3-carboxylic acid pharmacophore. However, rising resistance necessitates the exploration of non-classical modifications .

2-Chloro-3-(chloromethyl)-6-fluoroquinoline serves as a "linchpin" intermediate due to its unique substitution pattern:

-

6-Fluoro Moiety: Essential for gyrase/topoisomerase IV binding affinity and cell wall penetration.

-

3-Chloromethyl Group (Benzylic Halide): Highly reactive towards SN2 nucleophilic attack under mild conditions.

-

2-Chloro Group (Heteroaryl Halide): Susceptible to SNAr (Nucleophilic Aromatic Substitution), allowing for subsequent cyclization or amination.

This dual reactivity allows for divergent synthesis —creating libraries of 3-aminomethyl quinolines or fused pyrrolo/furo-quinolines from a single precursor.

Chemical Properties & Safety Data

| Property | Specification |

| CAS Number | 948291-04-1 |

| Molecular Formula | C₁₀H₆Cl₂FN |

| Molecular Weight | 230.07 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |

| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen).[1][2] Moisture sensitive. |

Safety Warning: This compound is a potent alkylating agent (benzylic chloride) and a skin/eye irritant.

-

H302: Harmful if swallowed.[3]

-

Handling: Use only in a fume hood. Wear double nitrile gloves and chemical splash goggles. Neutralize glassware with 1M NaOH before washing to destroy residual alkylating potential.

Synthetic Strategy: The Dual-Electrophile Workflow

The following diagram illustrates the divergent pathways accessible from this building block.

Figure 1: Divergent synthetic pathways utilizing the differential reactivity of the C3-benzylic and C2-aryl chlorides.

Detailed Protocols

Protocol A: Synthesis of 3-(Aminomethyl) Derivatives (SN2 Selective)

Target: Creating novel side-chain derivatives while preserving the 2-Cl for later modification.

Reagents:

-

Substrate: 2-Chloro-3-(chloromethyl)-6-fluoroquinoline (1.0 eq)

-

Nucleophile: Secondary amine (e.g., Morpholine, N-methylpiperazine) (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq)

-

Solvent: Anhydrous Acetonitrile (MeCN) or DCM

Step-by-Step:

-

Preparation: Dissolve 1.0 mmol (230 mg) of the substrate in 5 mL anhydrous MeCN in a round-bottom flask under Nitrogen.

-

Addition: Add 2.0 mmol of DIPEA. Cool the solution to 0°C in an ice bath.

-

Nucleophilic Attack: Dropwise add 1.1 mmol of the amine dissolved in 1 mL MeCN.

-

Note: The benzylic chloride (C3) reacts significantly faster than the heteroaryl chloride (C2) at low temperatures.

-

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Work-up: Evaporate solvent. Redissolve residue in DCM (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Silica gel).

-

Yield Expectation: 85-95%.

-

Protocol B: Synthesis of Tricyclic Fused Antibiotics (One-Pot Cyclization)

Target: Fused pyrrolo[2,3-b]quinoline scaffolds, mimicking rigidified fluoroquinolones.

Reagents:

-

Substrate: 2-Chloro-3-(chloromethyl)-6-fluoroquinoline (1.0 eq)

-

Bifunctional Nucleophile: e.g., 2-Aminoethanol or Ethyl 3-aminocrotonate (1.2 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion) (2.5 eq)

-

Solvent: Anhydrous DMF

Step-by-Step:

-

Activation: In a dry flask, suspend NaH (2.5 mmol) in 3 mL DMF at 0°C.

-

Nucleophile Deprotonation: Add the bifunctional nucleophile (1.2 mmol) slowly. Stir for 15 min until H₂ evolution ceases.

-

Substrate Addition: Add the quinoline substrate (1.0 mmol) as a solution in 2 mL DMF.

-

Cyclization: Heat the mixture to 80-100°C for 4-6 hours.

-

Quench: Cool to RT and carefully quench with ice water.

-

Isolation: The product often precipitates. Filter the solid, wash with water and cold ether. Recrystallize from Ethanol/DMF.

Quality Control & Characterization

To ensure the integrity of the building block and final products, use the following parameters.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 column, MeCN/H₂O gradient) | > 98.0% |

| Identity | ¹H-NMR (DMSO-d₆) | Distinct singlet for -CH₂Cl at ~4.9-5.1 ppm. |

| Halide Integrity | Mass Spectrometry (LC-MS) | Observe characteristic isotope pattern for Cl₂ (M, M+2, M+4). |

Common Impurity:

-

Hydrolysis Product: 2-Chloro-3-(hydroxymethyl)-6-fluoroquinoline.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Protocol A | Competition from C2-substitution | Lower reaction temperature to 0°C; ensure stoichiometric control of amine. |

| Incomplete Cyclization (Protocol B) | Temperature too low for SNAr | Increase temperature to 110°C or switch solvent to DMSO. |

| Precipitate in Reaction | Amine Hydrochloride salt formation | This is normal in Protocol A. Filter off salts before workup. |

References

-

Synthesis of Fluoroquinolone Antibiotics. Quimica Organica. Retrieved from [Link]

-

Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety. Archiv der Pharmazie.[10] (2011).[10] Retrieved from [Link]

-

Interactions of fluoroquinolone antibacterial agents with aqueous chlorine. Environmental Science & Technology. (2005).[7][8] Retrieved from [Link]

-

The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules.[5][9][10][11][12][13] (2016).[3][11][12] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.es [fishersci.es]

- 7. Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 10. Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step preparation of fluoroquinolones from 2-Chloro-3-chloromethyl-6-fluoroquinoline

An Application Note and Protocol for the Synthesis of a Fluoroquinolone Core Structure from 2-Chloro-3-chloromethyl-6-fluoroquinoline

Introduction: A Strategic Approach to Fluoroquinolone Scaffolds

Fluoroquinolones represent a significant class of synthetic broad-spectrum antibacterial agents, pivotal in clinical practice for treating a wide array of bacterial infections.[1][2] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[1][3] The archetypal structure of a fluoroquinolone features a quinolone ring system with a fluorine atom at the C-6 position, a carboxylic acid at C-3, and often a nitrogen-containing heterocycle (like piperazine) at the C-7 position, which significantly influences the antibacterial spectrum and pharmacokinetic properties.[4][5][6]

This document provides a detailed protocol for the synthesis of a core fluoroquinolone scaffold starting from the specialized precursor, 2-Chloro-3-chloromethyl-6-fluoroquinoline. This starting material presents a unique synthetic challenge and opportunity due to its two distinct reactive chloride-bearing sites. The chloro-substituent at the C-2 position of the electron-deficient pyridine ring is susceptible to nucleophilic substitution, as is the benzylic-like chloride of the 3-chloromethyl group.[7][8]

Our synthetic strategy is designed to selectively manipulate these sites to construct the key architectural features of a fluoroquinolone, namely the C-3 carboxylic acid and the 4-oxo (quinolone) functionality. This application note details a robust, two-step protocol involving a cyanide substitution followed by a dual hydrolysis and cyclization to yield a foundational fluoroquinolone intermediate, ready for further derivatization.

Proposed Synthetic Pathway

The conversion of 2-Chloro-3-chloromethyl-6-fluoroquinoline to the target fluoroquinolone core, 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is proposed to proceed via a two-step sequence. This strategy prioritizes the installation of the C-3 carboxylic acid precursor, followed by a hydrolysis that also transforms the C-2 chloro group into the keto-enol tautomer characteristic of quinolones.

Caption: Proposed two-step synthesis of a fluoroquinolone core.

Experimental Protocols

PART 1: Synthesis of 2-Chloro-3-cyanomethyl-6-fluoroquinoline (Intermediate)

This initial step focuses on the conversion of the reactive chloromethyl group at the C-3 position into a cyanomethyl group. This nucleophilic substitution reaction introduces the carbon atom that will ultimately become the carboxylic acid. The use of sodium cyanide in a polar aprotic solvent like DMSO is a standard and effective method for this transformation.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Chloro-3-chloromethyl-6-fluoroquinoline | ≥98% | (Assumed Custom) |

| Sodium Cyanide (NaCN) | ACS Reagent, ≥97% | Sigma-Aldrich |

| Dimethyl sulfoxide (DMSO), anhydrous | ≥99.9% | Sigma-Aldrich |

| Dichloromethane (DCM) | HPLC Grade, ≥99.8% | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | ACS Grade | Fisher Scientific |

| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific |

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-Chloro-3-chloromethyl-6-fluoroquinoline (10.0 g, 43.5 mmol).

-

Solvent and Reagent Addition: Add anhydrous DMSO (100 mL) to the flask and stir the mixture until the starting material is fully dissolved. Carefully add sodium cyanide (3.2 g, 65.2 mmol, 1.5 eq.) to the solution in one portion.

-

Reaction Conditions: Heat the reaction mixture to 60°C using an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-Chloro-3-cyanomethyl-6-fluoroquinoline as a solid.

PART 2: Synthesis of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Final Product)

This second and final step achieves two crucial transformations in a single operation: the hydrolysis of the nitrile group at C-3 to a carboxylic acid and the hydrolysis of the chloro group at C-2, which, through tautomerization, forms the stable 4-oxo-1,4-dihydroquinoline (4-quinolone) system. Acid-catalyzed hydrolysis is a well-established method for converting nitriles to carboxylic acids.[9]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Chloro-3-cyanomethyl-6-fluoroquinoline | (From Part 1) | - |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent, 37% | Sigma-Aldrich |

| Deionized Water | - | - |

| Sodium Hydroxide (NaOH), 2M solution | ACS Grade | Fisher Scientific |

Step-by-Step Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-Chloro-3-cyanomethyl-6-fluoroquinoline (5.0 g, 22.7 mmol) obtained from the previous step.

-

Acid Addition: Add a 1:1 mixture of concentrated hydrochloric acid and deionized water (100 mL).

-

Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and maintain for 12-18 hours. The reaction progress can be monitored by observing the dissolution of the starting material and the subsequent formation of a precipitate (the product).

-

Isolation of Product: After the reaction is complete, cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration through a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water (3 x 30 mL) to remove any residual acid.

-

Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The final product, 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, should be an off-white to pale yellow solid.

Characterization and Data

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

Expected Analytical Data

| Compound | Technique | Expected Data |

| 2-Chloro-3-cyanomethyl-6-fluoroquinoline | ¹H NMR | δ 7.5-8.2 (m, 4H, Ar-H), δ 4.1 (s, 2H, -CH₂CN) |

| ¹³C NMR | δ 160 (d, J=250 Hz, C-F), 148, 145, 135, 130, 125, 120, 118, 115, 110, 20 (-CH₂CN) | |

| MS (ESI) | m/z [M+H]⁺ calculated for C₁₁H₆ClFN₂: 221.02; found: 221.0 | |

| 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | ¹H NMR | δ 15.0 (s, 1H, COOH), 11.5 (s, 1H, NH), 8.9 (s, 1H, H-2), 7.5-8.0 (m, 3H, Ar-H) |

| ¹³C NMR | δ 177 (C=O), 168 (COOH), 160 (d, J=252 Hz, C-F), 145, 140, 135, 125, 120, 115, 110, 105 | |

| MS (ESI) | m/z [M+H]⁺ calculated for C₁₀H₆FNO₃: 208.04; found: 208.0 | |

| IR (KBr) | ν 3400-2500 (br, O-H), 3100 (N-H), 1720 (C=O, acid), 1620 (C=O, quinolone) cm⁻¹ |

Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Scientific Discussion and Causality

The choice of a two-step protocol is deliberate. Attempting a one-pot reaction could lead to complex side reactions. The first step, a nucleophilic substitution with cyanide, is highly efficient for converting alkyl halides to nitriles. DMSO is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation while leaving the cyanide anion highly nucleophilic.

The second step is the cornerstone of this synthesis. The vigorous conditions of refluxing concentrated hydrochloric acid are necessary to hydrolyze the stable nitrile group. Concurrently, the 2-chloro group on the electron-deficient quinoline ring undergoes hydrolysis. The resulting 2-hydroxyquinoline exists predominantly in its more stable keto tautomer, 2-quinolone (or in this case, a 4-quinolone due to the overall structure), which drives the reaction to completion. This tautomerism is fundamental to the structure of most quinolone antibiotics.[10]

This synthesized core, 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a valuable intermediate. While it lacks the C-7 substituent of many commercial fluoroquinolones, it serves as a platform for further elaboration. For instance, nitration at the C-7 position followed by reduction and substitution could be a pathway to introduce the pharmacologically critical piperazine moiety.

Conclusion